6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . The pyridine ring can be introduced through a condensation reaction involving suitable aldehydes and amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride
- Cyclopentane, 1-methyl-1-propyl-
- 1-methyl-1-(1-methylethyl)-cyclopropane
Uniqueness
6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-[1-(1-methylpyrazol-3-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O/c1-10(14-6-7-22(2)21-14)19-17(24)12-8-15(11-4-5-11)20-16-13(12)9-18-23(16)3/h6-11H,4-5H2,1-3H3,(H,19,24) |
InChI Key |
JAUVFVPVUVGPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4 |
Origin of Product |
United States |
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